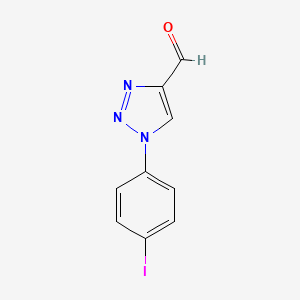

1-(4-Iodophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Description

Properties

Molecular Formula |

C9H6IN3O |

|---|---|

Molecular Weight |

299.07 g/mol |

IUPAC Name |

1-(4-iodophenyl)triazole-4-carbaldehyde |

InChI |

InChI=1S/C9H6IN3O/c10-7-1-3-9(4-2-7)13-5-8(6-14)11-12-13/h1-6H |

InChI Key |

RTMOUTORDNGUMS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(N=N2)C=O)I |

Origin of Product |

United States |

Preparation Methods

Oxidation of (1-(4-Iodophenyl)-1H-1,2,3-triazol-4-yl)methanol

This method adapts the oxidation of a triazole-containing alcohol to the corresponding aldehyde, as demonstrated for analogous phenyl derivatives.

- Starting Material : (1-(4-Iodophenyl)-1H-1,2,3-triazol-4-yl)methanol.

- Reagents : Manganese(IV) oxide (MnO₂) in dichloromethane (DCM).

- Conditions : Stirring at room temperature (20°C) overnight.

- Yield : ~99% (based on analogous phenyl triazole oxidation).

Mechanism :

MnO₂ oxidizes the primary alcohol to the aldehyde via a two-electron transfer process, forming water as a byproduct. The reaction is highly efficient due to MnO₂’s selectivity for alcohol oxidation without over-oxidizing to carboxylic acids.

- High yield and simplicity.

- No metal catalysts required.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Huisgen cycloaddition between azides and alkynes is a cornerstone for triazole synthesis. For the target compound, this method requires:

- Catalyst : Copper-on-charcoal (Cu/C) under continuous flow conditions.

- Solvent : Dichloromethane (DCM).

- Conditions : 110°C, 129-second residence time.

- Yield : Quantitative conversion (demonstrated for 1,4-diphenyl analogs).

Mechanism :

The Cu(I)-catalyzed [3+2] cycloaddition forms the 1,4-disubstituted triazole regioselectively. If a protected aldehyde (e.g., acetal) is used, subsequent deprotection yields the carbaldehyde.

- Requires synthesis of 4-iodophenyl azide, which may involve hazardous diazotization.

Multicomponent Reaction Using Hexafluoroisopropanol (HFIP)

A metal-free approach for N-unsubstituted triazoles involves aldehydes, nitroalkanes, and sodium azides.

- Components :

- Aldehyde (e.g., 4-iodobenzaldehyde).

- Nitroalkane (e.g., nitromethane).

- Sodium azide (NaN₃).

- Solvent : HFIP.

- Conditions : Room temperature, one-pot reaction.

Mechanism :

HFIP acts as a hydrogen bond donor, facilitating sequential C–C and C–N bond formation. The reaction proceeds via imine intermediate formation, followed by cyclization.

- Broad substrate tolerance.

- High regioselectivity for 1,4-disubstituted triazoles.

I₂/TBHP-Mediated Synthesis from N-Tosylhydrazones

This method utilizes iodine and tert-butyl hydroperoxide (TBHP) to construct the triazole core.

- Starting Materials :

- N-Tosylhydrazone derivative of 4-iodoacetophenone.

- Aniline or substituted amine.

- Conditions : I₂/TBHP system, no metal catalyst.

- Yield : Up to 89% (for 1,4-diaryl triazoles).

Mechanism :

Oxidative coupling forms a diazo intermediate, which undergoes [3+2] cycloaddition with the amine to yield the triazole.

- Suitable for diverse aryl substituents.

Comparative Analysis of Methods

Mechanistic Insights

- Oxidation : MnO₂ selectively oxidizes alcohols without side reactions.

- CuAAC : Copper stabilizes the triazole transition state, ensuring regioselectivity.

- Multicomponent Reaction : HFIP’s strong hydrogen bonding accelerates imine formation.

Chemical Reactions Analysis

1-(4-Iodophenyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The iodine atom on the phenyl ring can be substituted with other groups through nucleophilic substitution reactions. Common reagents for this include sodium azide or potassium cyanide.

Cycloaddition: The triazole ring can participate in cycloaddition reactions, forming various heterocyclic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol.

Scientific Research Applications

1-(4-Iodophenyl)-1H-1,2,3-triazole-4-carbaldehyde has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its triazole ring is a versatile scaffold for designing new compounds with potential biological activity.

Biology: The compound is studied for its potential as a bioactive molecule. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent. The compound’s ability to interact with biological targets makes it a candidate for drug development.

Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Iodophenyl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with various molecular targets. The triazole ring can act as a hydrogen bond donor and acceptor, allowing it to bind to enzymes and receptors. The iodophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function .

Comparison with Similar Compounds

Electronic and Steric Properties

- Electron-Withdrawing Groups (NO₂, Cl, F): Nitro (4-NO₂) and halogen (3-F, 4-Cl) substituents enhance electrophilicity at the aldehyde group, facilitating nucleophilic additions (e.g., Schiff base formation) and coordination to metals . For example, 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde is used in cholinesterase inhibitors due to its electron-deficient aromatic system, which improves binding to enzyme active sites .

- However, iodine’s size may reduce solubility compared to smaller substituents like fluorine.

Key Research Findings

- Nitrophenyl vs. Chlorophenyl : Nitro groups improve electron deficiency for enzyme inhibition, while chloro derivatives enhance hydrophobic interactions in carboxamide-based drugs .

- Fluorine’s Role : Fluorine’s electronegativity and small size optimize pharmacokinetics in 3-fluorobenzyl derivatives, as evidenced by their use in charged cholinesterase inhibitors .

- Steric Effects in Synthesis : Bulky substituents (e.g., iodophenyl) may necessitate modified reaction conditions to maintain high yields, though direct evidence is needed.

Biological Activity

1-(4-Iodophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. Triazoles are five-membered heterocyclic compounds that have been explored for their potential in medicinal chemistry due to their ability to interact with various biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C9H7N4O

- Molecular Weight : 189.18 g/mol

- CAS Number : 113934-26-2

The biological activity of this compound is primarily attributed to its ability to form stable complexes with various biomolecules. The triazole ring can participate in hydrogen bonding and π-stacking interactions, which are crucial for binding to enzymes and receptors.

Anticancer Activity

Research has demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms may involve:

- Inhibition of DNA synthesis : Triazoles can interfere with DNA replication processes.

- Induction of apoptosis : They may activate intrinsic apoptotic pathways through mitochondrial dysfunction.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

| Activity Type | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Antiproliferative | Jurkat T-cells | 0.63 | Induces apoptosis via mitochondrial damage |

| Cytotoxicity | K562 (Leukemia) | 0.15 | Disrupts cell cycle |

| Anti-inflammatory | BV-2 Microglia Cells | Not reported | Inhibits nitric oxide production |

| Antioxidant | Rat Mesangial Cells | Not reported | Reduces mitochondrial free radicals |

Study on Anticancer Activity

A notable study investigated the antiproliferative effects of various triazole derivatives on leukemia cell lines. The results indicated that this compound exhibited significant cytotoxicity against K562 cells with an IC50 value of 0.15 µM. The compound induced morphological changes characteristic of apoptosis and was found to disrupt mitochondrial membrane potential, leading to increased DNA fragmentation in treated cells .

Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of triazole derivatives in BV-2 microglia cells. While specific IC50 values for this compound were not reported, it was noted that similar compounds effectively inhibited nitric oxide production in response to lipopolysaccharide stimulation . This suggests potential therapeutic applications in neuroinflammatory conditions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for preparing 1-(4-Iodophenyl)-1H-1,2,3-triazole-4-carbaldehyde?

- Answer : Common routes involve nucleophilic substitution and cyclization. For example:

-

Nucleophilic substitution : React 1-aryl-5-chloro-triazole precursors with iodophenol derivatives using K₂CO₃ as a base catalyst in polar aprotic solvents (e.g., DMF) .

-

Aldehyde introduction : Oxidize hydroxymethyl intermediates using MnO₂ in dichloromethane (85% yield reported for analogous compounds) .

-

Triazole formation : Sodium azide-mediated cyclization, as seen in related triazole-carboxamide syntheses .

Method Catalyst/Solvent Yield Range Reference Nucleophilic substitution K₂CO₃/DMF 60-75% Oxidation of intermediates MnO₂/CH₂Cl₂ 70-85%

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Answer : Use a combination of:

- X-ray crystallography : To resolve crystal structure and confirm regiochemistry (e.g., bond angles and lengths comparable to pyrazole-carbaldehyde derivatives ).

- NMR spectroscopy : ¹H NMR for aldehyde proton detection (~9.8–10.2 ppm) and ¹³C NMR for carbonyl carbon verification (~190–195 ppm).

- IR spectroscopy : Confirm aldehyde C=O stretch (~1700 cm⁻¹) .

Q. What are the key structural features influencing reactivity?

- Answer :

- The 4-iodophenyl group enhances electrophilic aromatic substitution due to iodine's electron-withdrawing nature.

- The triazole ring offers hydrogen-bonding sites, influencing coordination chemistry and biological interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

- Answer :

- Catalyst screening : Test alternatives to K₂CO₃ (e.g., Cs₂CO₃ for enhanced nucleophilicity) .

- Solvent effects : Compare DMF with acetonitrile or THF to reduce side reactions.

- Temperature control : Gradual heating (60–80°C) minimizes decomposition of iodophenyl intermediates .

Q. How to resolve contradictions between computational and experimental spectral data?

- Answer :

- X-ray validation : Resolve ambiguities in NMR/IR assignments by comparing experimental data with crystallographically determined structures .

- DFT calculations : Simulate NMR chemical shifts using density functional theory to identify discrepancies (e.g., solvent effects or tautomerism) .

Q. What strategies address low regioselectivity in triazole-carbaldehyde formation?

- Answer :

- Directing groups : Introduce temporary substituents (e.g., methyl) to steer cyclization, later removed via hydrolysis .

- Metal catalysis : Explore Cu(I)-mediated azide-alkyne cycloaddition (CuAAC) for regiocontrol, though this requires adapting protocols from analogous triazoles .

Q. How to design stability studies under varying conditions?

- Answer :

-

Storage tests : Monitor aldehyde oxidation by HPLC under light, humidity, and temperature (25°C vs. 4°C) .

-

pH stability : Assess degradation in acidic (pH 3) and basic (pH 10) buffers over 72 hours .

Condition Analytical Method Key Metrics Reference Light exposure HPLC % Aldehyde remaining Humidity (75% RH) TGA Weight loss profile

Q. What catalytic systems enhance aldehyde functionalization?

- Answer :

- Ru-based catalysts : For oxidation of alcohol intermediates (e.g., Ru(bpp)(pydic) with H₂O₂, 70% yield) .

- Pd cross-coupling : Leverage the iodine substituent for Suzuki-Miyaura reactions to introduce aryl groups .

Methodological Notes

- Contradiction analysis : If synthetic yields vary between batches, compare reaction timelines, moisture levels, and catalyst activation (e.g., K₂CO₃ pre-drying) .

- Advanced purification : Use silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) for triazole-carbaldehyde isolation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.